4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
Description
This compound belongs to the pyrrolo[3,4-c]pyrazol-6-one family, characterized by a fused bicyclic core with substitutions at positions 3, 4, and 3. The structure features:
- 3-(2-Hydroxyphenyl): A phenolic group contributing to hydrogen-bonding interactions.
- 4-(3,4-Dimethoxyphenyl): Methoxy groups at positions 3 and 4 of the phenyl ring, enhancing lipophilicity and electron-donating effects.
- 5-Propyl: A short alkyl chain influencing solubility and membrane permeability.
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H23N3O4/c1-4-11-25-21(13-9-10-16(28-2)17(12-13)29-3)18-19(23-24-20(18)22(25)27)14-7-5-6-8-15(14)26/h5-10,12,21,26H,4,11H2,1-3H3,(H,23,24) |
InChI Key |
HFSPMQCHGSNWOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 435.5 g/mol. The compound features a unique pyrrolo-pyrazolone framework, which is known for its diverse biological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C25H29N3O4 |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | 4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one |
| Canonical SMILES | CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)OCCC)OCC |
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. A study highlighted that derivatives of pyrrolo[3,4-c]pyrazolones possess the ability to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases .
Anticancer Activity
The compound has shown promising results in anticancer studies. It was noted that certain derivatives within this chemical class inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary studies suggest that it may act as a selective inhibitor for specific enzymes involved in cancer progression and inflammation . For instance, it has been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
Synthetic Approaches
The synthesis of this compound can be achieved through multicomponent reactions involving chromeno[2,3-c]pyrrole derivatives. A recent study reported a one-pot synthesis that yielded high purity compounds with good yields (72–94%) .
Case Study: Biological Evaluation
In a case study evaluating the biological activity of related compounds, researchers synthesized a series of derivatives and assessed their activity against various cancer cell lines. The results indicated that modifications on the phenolic groups significantly influenced both the antioxidant and anticancer activities. For example, compounds with hydroxyl groups exhibited enhanced activity compared to their methoxy counterparts .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural differences and similarities with analogs from the evidence:
*Calculated based on molecular formula (C22H23N3O4).
Key Research Findings
- Solubility Trade-offs : The propyl chain in the target compound and analogs reduces aqueous solubility relative to hydroxypropyl () or pyridinylmethyl () derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
